molecular formula C14H14OS B158702 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol CAS No. 127035-58-9

2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol

Cat. No. B158702
M. Wt: 230.33 g/mol
InChI Key: CUTHZVKEIWXBMP-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol, also known as resveratrol, is a natural polyphenol compound found in various plants, including grapes, berries, and peanuts. It has been widely studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism Of Action

Resveratrol exerts its biological effects through various mechanisms, including the activation of sirtuins, inhibition of cyclooxygenase-2 (COX-2), and modulation of various signaling pathways, such as NF-κB, PI3K/Akt, and MAPK.

Biochemical And Physiological Effects

Resveratrol has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-aging properties. It has also been shown to improve insulin sensitivity, reduce blood pressure, and lower cholesterol levels.

Advantages And Limitations For Lab Experiments

Resveratrol has several advantages for lab experiments, including its low toxicity, availability, and ease of use. However, it also has some limitations, such as its low bioavailability and poor solubility in water, which can affect its efficacy in vivo.

Future Directions

There are several future directions for 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol research, including the development of novel delivery systems to improve its bioavailability, the identification of new targets and signaling pathways, and the investigation of its potential synergistic effects with other compounds. Additionally, more studies are needed to determine the optimal dose and duration of 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol supplementation for various diseases.
In conclusion, 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol is a promising natural compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. However, further research is needed to fully understand its therapeutic potential and develop effective treatment strategies.

Synthesis Methods

Resveratrol can be synthesized through various methods, including chemical synthesis, plant extraction, and microbial fermentation. The most commonly used method is plant extraction, which involves extracting 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol from the skin of grapes or other plants using solvents.

Scientific Research Applications

Resveratrol has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, cardiovascular diseases, diabetes, and neurodegenerative disorders. Many studies have shown that 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol exhibits potent anticancer properties by inhibiting cancer cell proliferation, inducing apoptosis, and suppressing tumor growth.

properties

CAS RN

127035-58-9

Product Name

2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol

Molecular Formula

C14H14OS

Molecular Weight

230.33 g/mol

IUPAC Name

2,6-dimethyl-4-[(E)-2-thiophen-2-ylethenyl]phenol

InChI

InChI=1S/C14H14OS/c1-10-8-12(9-11(2)14(10)15)5-6-13-4-3-7-16-13/h3-9,15H,1-2H3/b6-5+

InChI Key

CUTHZVKEIWXBMP-AATRIKPKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)C)/C=C/C2=CC=CS2

SMILES

CC1=CC(=CC(=C1O)C)C=CC2=CC=CS2

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=CC2=CC=CS2

synonyms

2,6-dimethyl-4-(2-(2-thienyl)ethenyl)phenol
BI-L 226
BI-L-226

Origin of Product

United States

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